2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1-benzyl-1H-benzimidazole-2-thiol with an appropriate aldehyde, followed by the condensation with hydrazine derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require refluxing to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This compound may also interfere with enzyme activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the methoxy group on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H22N4O2S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-30-20-11-7-10-19(14-20)15-25-27-23(29)17-31-24-26-21-12-5-6-13-22(21)28(24)16-18-8-3-2-4-9-18/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ |
InChI Key |
HLDQCERAOGIKEH-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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